
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure with a carboxylic acid group at the third position and a methyl group at the first position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .
Pharmacokinetics
It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.
Result of Action
1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For instance, the reaction of 2-aminobenzylamine with an appropriate aldehyde under acidic conditions can yield the desired compound.
Another method involves the reduction of 1-methylquinoline-3-carboxylic acid using hydrogenation techniques. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the quinoline ring to the tetrahydroquinoline structure.
Industrial Production Methods
Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pictet-Spengler reaction is favored due to its efficiency and the availability of starting materials. Optimized reaction conditions, such as controlled temperature and pH, are crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalytic hydrogenation using Pd/C is a typical method.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alcohols, amines, dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
Medicinal Applications
A. Antiparkinsonian Activity
MTHQCA and its derivatives have been studied for their potential in treating Parkinson's disease. Compounds derived from MTHQCA exhibit properties that inhibit catechol-O-methyltransferase (COMT), an enzyme that breaks down dopamine. This inhibition can enhance dopaminergic activity in the brain, making these compounds promising candidates for Parkinson's disease therapies .
B. Antibacterial Properties
Research has demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids possess antibacterial activity. Specifically, certain modifications to the MTHQCA structure have resulted in compounds with superior in vitro antibacterial efficacy compared to established antibiotics like ciprofloxacin . These findings suggest potential applications in developing new antibacterial agents.
C. Chemoenzymatic Synthesis
MTHQCA serves as an important intermediate in the chemoenzymatic synthesis of various bioactive compounds. The use of D-amino acid oxidase from Fusarium solani has shown promise in the kinetic resolution of racemic MTHQCA derivatives, leading to optically pure products with high enantiomeric excess. This method enhances the efficiency of synthesizing enantiomerically pure compounds crucial for pharmaceutical applications .
Synthetic Applications
A. Building Block for Natural Products
MTHQCA is utilized as a building block for synthesizing complex natural products and pharmaceuticals. Its structural features allow for various functionalizations that can lead to a diverse array of biologically active molecules. For example, it has been employed in synthesizing isoquinoline alkaloids, which are known for their pharmacological activities .
B. Coordination Chemistry
The coordination properties of MTHQCA derivatives have been explored in the formation of metal complexes. These coordination compounds exhibit unique properties that can be harnessed for catalysis and materials science applications. The ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .
Case Studies
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:
- **1-Methyl-1,2,3,
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid: Lacks the methyl group at the first position, which can influence its biological activity and chemical reactivity.
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
1MeTIQ features a quinoline core with a carboxylic acid group at the third position and a methyl group at the first position. Its molecular formula is with a molecular weight of 191.23 g/mol .
Target Systems : The primary targets of 1MeTIQ are the dopaminergic and glutamatergic systems in the brain. It exhibits neuroprotective effects through several mechanisms:
- Monoamine Oxidase (MAO) Inhibition : 1MeTIQ inhibits MAO activity, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain .
- Free Radical Scavenging : The compound demonstrates antioxidative properties, helping to mitigate oxidative stress by scavenging free radicals .
- Neuroprotection : It has been shown to prevent neurodegeneration in various models of neurodegenerative diseases, indicating its potential therapeutic role .
Neuroprotective Effects
Research indicates that 1MeTIQ can protect neuronal cells from damage caused by neurotoxins. For instance, in animal models, it has been shown to reduce neurodegeneration and improve cognitive functions .
Antioxidative Activity
The antioxidative properties of 1MeTIQ were evaluated using the linoleic acid autooxidation system. It exhibited moderate antioxidative activity and demonstrated synergistic effects when combined with standard antioxidants like butylated hydroxy anisole (BHA) and alpha-tocopherol .
Anti-inflammatory Properties
Studies have indicated that 1MeTIQ may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro experiments showed that it could inhibit the production of inflammatory mediators such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells .
Case Studies
Several studies have demonstrated the efficacy of 1MeTIQ in different biological contexts:
- Neurodegeneration Models : In models simulating Alzheimer's disease, 1MeTIQ administration resulted in improved memory retention and reduced levels of neuroinflammatory markers .
- Cystic Fibrosis Research : Analogous compounds derived from tetrahydroquinoline structures have shown promise in enhancing chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR), suggesting potential therapeutic applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJSDOGWMGWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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